Cas no 2228711-41-7 (methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate)

Methyl 5-[2-(methylamino)propan-2-yl]thiophene-2-carboxylate is a thiophene-based ester derivative featuring a substituted aminoalkyl side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which allows for potential applications as an intermediate in the synthesis of bioactive molecules. The presence of both the thiophene ring and the methylamino-propan-2-yl group enhances its utility in designing compounds with tailored physicochemical properties. Its ester functionality offers reactivity for further derivatization, while the methylamino substitution provides opportunities for modulating solubility and binding interactions. The compound is typically handled under controlled conditions due to its sensitivity. Suitable for research applications requiring precise molecular modifications.
methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate structure
2228711-41-7 structure
Product Name:methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate
CAS No:2228711-41-7
MF:C10H15NO2S
MW:213.29660153389
CID:6482771
PubChem ID:165832264
Update Time:2025-10-28

methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate
    • methyl 5-[2-(methylamino)propan-2-yl]thiophene-2-carboxylate
    • EN300-1786046
    • 2228711-41-7
    • Inchi: 1S/C10H15NO2S/c1-10(2,11-3)8-6-5-7(14-8)9(12)13-4/h5-6,11H,1-4H3
    • InChI Key: DHSDPBDZZXUXFD-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1C(C)(C)NC

Computed Properties

  • Exact Mass: 213.08234989g/mol
  • Monoisotopic Mass: 213.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 66.6Ų

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Additional information on methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate

Methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate (CAS No. 2228711-41-7): A Comprehensive Overview

Methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate (CAS No. 2228711-41-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate consists of a thiophene core substituted with a carboxylate group at the 2-position and an N-methylamino propyl side chain at the 5-position. This configuration imparts distinct chemical and physical properties, making it an intriguing subject for further investigation. The presence of both polar and non-polar functional groups within its framework allows for diverse interactions with biological targets, which is crucial for its potential use in drug design.

In recent years, there has been a growing interest in thiophene derivatives due to their wide range of biological activities. Thiophenes are heterocyclic compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific modification of methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate with an N-methylamino propyl side chain enhances its pharmacological potential by introducing additional binding sites for biological targets. This modification has been shown to improve solubility and bioavailability, which are critical factors in drug development.

Recent research has highlighted the therapeutic potential of methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate in the treatment of various diseases. Studies have demonstrated its ability to inhibit specific enzymes and receptors involved in pathological processes. For instance, preliminary in vitro studies suggest that this compound may exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. Additionally, its interaction with biological membranes has been explored, revealing potential applications in the development of antimicrobial agents.

The synthesis of methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the production process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques not only enhance efficiency but also minimize byproduct formation, ensuring a cleaner final product suitable for further applications.

The chemical stability of methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate is another critical aspect that has been thoroughly investigated. Studies have shown that this compound maintains its structural integrity under various storage conditions, making it a reliable candidate for industrial and pharmaceutical applications. Furthermore, its compatibility with different solvents and its resistance to degradation under light and heat further enhance its practicality in diverse environments.

In the realm of materials science, methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate has shown promise as a building block for advanced materials. Its ability to form stable polymers and copolymers has been explored, leading to the development of novel materials with enhanced mechanical and electrical properties. These materials have potential applications in electronics, coatings, and other high-performance industries where specific chemical properties are essential.

The environmental impact of synthesizing and using methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate is also a consideration that has been addressed in recent research. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Additionally, studies have focused on the biodegradability of this compound to ensure that it does not pose significant environmental risks when used or disposed of improperly.

In conclusion, methyl 5-2-(methylamino)propan-2-ylthiophene-2-carboxylate (CAS No. 2228711-41-7) is a multifaceted compound with substantial potential in pharmaceuticals and materials science. Its unique structural features, combined with its promising biological activities and material properties, make it a valuable asset for researchers and industry professionals alike. As further research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

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